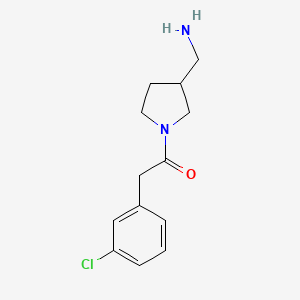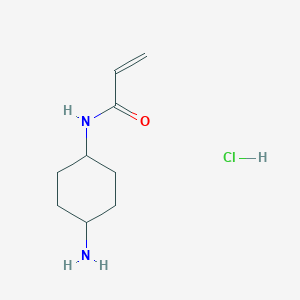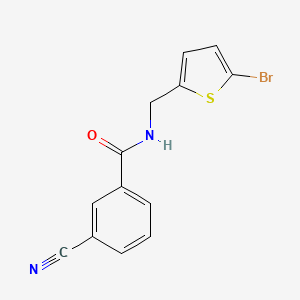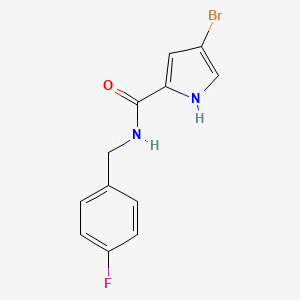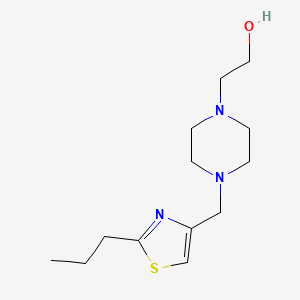
2-(4-((2-Propylthiazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((2-Propylthiazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C13H23N3OS It is a derivative of piperazine and thiazole, which are both important structures in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((2-Propylthiazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol typically involves the reaction of 2-propylthiazole with piperazine derivatives. One common method includes the alkylation of piperazine with 2-propylthiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-(4-((2-Propylthiazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted piperazine derivatives.
科学的研究の応用
2-(4-((2-Propylthiazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-((2-Propylthiazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways. For example, it may interact with muscarinic receptors, leading to changes in cholinergic signaling. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol: This compound has similar structural features but different pharmacological properties.
2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethan-1-ol: Another piperazine derivative with distinct biological activities.
4-(4-Bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with a piperazine core and additional functional groups.
Uniqueness
2-(4-((2-Propylthiazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is unique due to its specific combination of piperazine and thiazole moieties. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C13H23N3OS |
|---|---|
分子量 |
269.41 g/mol |
IUPAC名 |
2-[4-[(2-propyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C13H23N3OS/c1-2-3-13-14-12(11-18-13)10-16-6-4-15(5-7-16)8-9-17/h11,17H,2-10H2,1H3 |
InChIキー |
SXLWYMFGFYJIBA-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC(=CS1)CN2CCN(CC2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


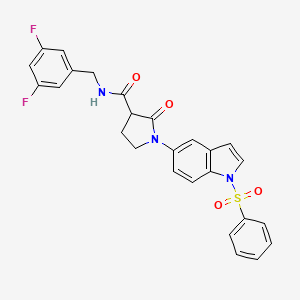
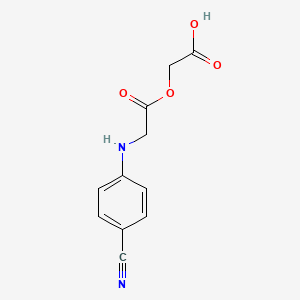
![(2R,3S,3aR,6aR)-Methyl 3-amino-2-(hydroxymethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B14900920.png)

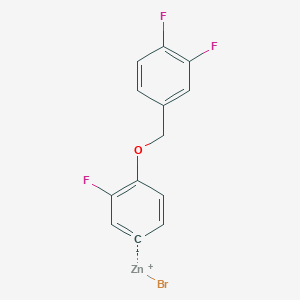
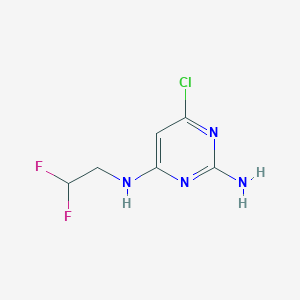
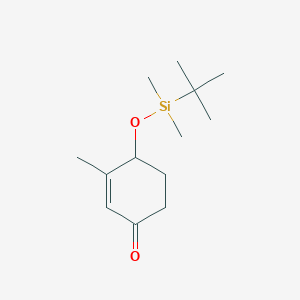
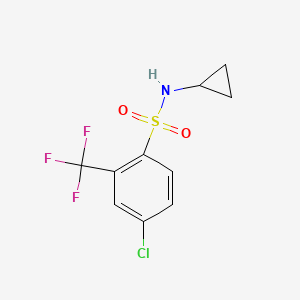
![2-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B14900960.png)

